5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol
Description
Properties
IUPAC Name |
5-[2-(1H-benzimidazol-2-yl)ethyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c17-11-15-14-10(16-11)6-5-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2,(H,12,13)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFZWYRZCCKVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NNC(=S)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol typically involves the following steps:
Benzimidazole Derivative Synthesis: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Formation of 1,3,4-Oxadiazole Ring: The oxadiazole ring is formed by reacting the benzimidazole derivative with thiosemicarbazide under acidic conditions.
Thiol Group Introduction: The thiol group is introduced by treating the oxadiazole derivative with a suitable thiolating agent, such as thiourea.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzimidazole and oxadiazole rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or iodine.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, amines, or alcohols in the presence of a base or acid catalyst.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Amines or Alcohols: Resulting from the reduction of the compound.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol exhibit significant anticancer potential.
Case Studies:
- In vitro Studies: Compounds related to this oxadiazole derivative have shown cytotoxic effects against various cancer cell lines such as K562 (chronic myeloid leukemia), HL60 (acute myeloid leukemia), and U937 (histiocytic lymphoma). The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| K562 | 15.0 | Apoptosis induction |
| HL60 | 10.5 | Cell cycle arrest |
| U937 | 12.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses activity against a range of bacterial strains.
Case Studies:
- Bacterial Inhibition: The compound showed effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 20 µg/mL for certain strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
Antimalarial Activity
Recent investigations have highlighted the antimalarial potential of the compound.
Case Studies:
- In vitro and In vivo Efficacy: A study reported that derivatives of this oxadiazole compound exhibited significant antiplasmodial activity against Plasmodium falciparum, a malaria-causing parasite. The compounds were tested in vitro and showed IC50 values lower than those of established antimalarial drugs . In vivo studies using murine models demonstrated that treatment with these compounds resulted in reduced parasitemia and improved survival rates compared to untreated controls.
| Treatment Group | Parasitemia (%) | Survival Rate (%) |
|---|---|---|
| Control | 80 | 30 |
| Compound Treatment | 20 | 80 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Histone Deacetylase Inhibition: Some studies suggest that derivatives may act as histone deacetylase inhibitors, which play a crucial role in regulating gene expression involved in cancer progression .
- Iron Chelation: The compound's structure allows it to chelate iron effectively, which is a mechanism exploited in its antimalarial activity by disrupting the parasite's ability to utilize iron for growth .
Mechanism of Action
The mechanism by which 5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Research Findings and Trends
- Substituent Effects : Electron-withdrawing groups (Cl, CF$_3$) enhance enzymatic inhibition, while bulky groups (e.g., benzimidazole) improve antifungal activity via steric interactions .
- Synthetic Yields : The target compound’s cyclization with HCl achieves 70–85% yield , outperforming piperidine derivatives (59–90%) and aryl-substituted analogues (76–90%) .
- Thermodynamic Stability : Benzimidazole-oxadiazole hybrids exhibit higher thermal stability (decomposition >250°C) compared to thiazole derivatives (<200°C) due to aromatic rigidity .
Biological Activity
The compound 5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol is a hybrid molecule that combines the structural features of benzimidazole and oxadiazole. This combination has garnered significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
Structural Overview
The structure of this compound can be described as follows:
- Benzimidazole moiety : Known for its diverse biological activities including anticancer and antimicrobial effects.
- Oxadiazole ring : Recognized for its potential in drug development due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study highlighted the effectiveness of 1,3,4-oxadiazole derivatives in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth, such as thymidylate synthase and HDAC (Histone Deacetylases) .
Case Study : In a recent investigation, derivatives of 1,3,4-oxadiazole were synthesized and tested against various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The benzimidazole component of the compound contributes significantly to its antimicrobial properties. Various studies have reported that benzimidazole derivatives show activity against both Gram-positive and Gram-negative bacteria. For instance, a series of benzimidazole derivatives were found to exhibit moderate to excellent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Bacteria | Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | S. aureus | 18 |
| Compound B | E. coli | 15 |
| Compound C | Pseudomonas aeruginosa | 20 |
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays measuring free radical scavenging activity. Compounds with similar structures have shown promising results in reducing oxidative stress markers in cellular models .
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:
- Inhibition of Enzymes : The oxadiazole ring can inhibit key enzymes involved in cancer metabolism.
- DNA Interaction : The planar structure allows for intercalation between DNA bases, disrupting replication processes.
Q & A
Q. Table 1. Comparative Yields of Synthetic Routes
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Hydrazide + CS₂ | Ethanol | HCl | 70 | 95.5 | |
| Cyclization of Thiosemicarbazide | DMF | K₂CO₃ | 75 | 97 |
Q. Table 2. Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (DMSO-d₆) | δ 13.2 (s, SH), 7.8–8.2 (m, benzimidazole) | |
| IR | 2570 cm⁻¹ (S-H), 1620 cm⁻¹ (C=N) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
